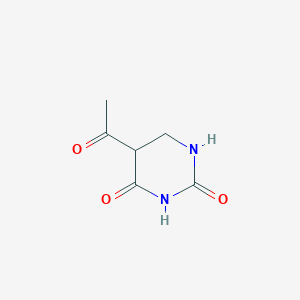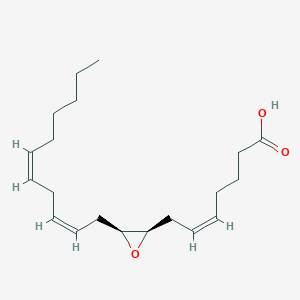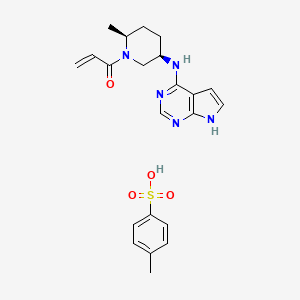
Methyl 2-(methyl-d3)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methyl-d3)butanoate: is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of methyl 2-methylbutanoate, where three hydrogen atoms are replaced by deuterium atoms. It is commonly used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(methyl-d3)butanoate can be synthesized through the esterification of 2-methylbutanoic acid with deuterated methanol (CD3OD). The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(methyl-d3)butanoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: 2-methylbutanoic acid.
Reduction: 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(methyl-d3)butanoate is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical techniques like nuclear magnetic resonance spectroscopy.
Mechanism of Action
The mechanism of action of methyl 2-(methyl-d3)butanoate involves its interaction with various molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow the metabolic pathways and understand the transformation of compounds. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes.
Comparison with Similar Compounds
Methyl 2-methylbutanoate: The non-deuterated version of the compound.
Ethyl 2-methylbutanoate: An ester with an ethyl group instead of a methyl group.
Methyl 3-methylbutanoate: An isomer with the methyl group on the third carbon.
Uniqueness: Methyl 2-(methyl-d3)butanoate is unique due to the presence of deuterium atoms, which makes it valuable in studies requiring isotopic labeling. The deuterium atoms provide a distinct advantage in tracing and analyzing chemical and biological processes, making it a preferred choice in various research applications.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
119.18 g/mol |
IUPAC Name |
methyl 2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/i2D3 |
InChI Key |
OCWLYWIFNDCWRZ-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)C(=O)OC |
Canonical SMILES |
CCC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)

![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)


